1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a cyclohexyl group. The presence of these structural motifs imparts the compound with distinct biological activities, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s interaction with other molecular pathways can modulate various biological processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features but lacking the cyclohexyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a different fusion pattern and biological activity.
Uniqueness: 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature enhances the compound’s ability to interact with specific molecular targets, making it a more potent and selective inhibitor compared to its analogs .
Properties
CAS No. |
21254-08-0 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-cyclohexyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H14N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h6-7H,1-5H2,(H2,13,14,16,17) |
InChI Key |
SLRWDWMFCNCTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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